3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone
Overview
Description
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone is a synthetic organic compound that belongs to the class of piperazinones This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone typically involves the condensation of 4-chlorobenzaldehyde with 1-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinones with various functional groups.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylpiperazine: Similar structure but lacks the oxoethylidene group.
1-Phenylpiperazine: Similar structure but lacks the chlorophenyl group.
4-Chlorobenzaldehyde: Precursor in the synthesis but lacks the piperazine ring.
Uniqueness
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone is unique due to the presence of both the 4-chlorophenyl and phenyl groups attached to the piperazine ring, along with the oxoethylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16-18(23)21(11-10-20-16)15-4-2-1-3-5-15/h1-9,12,20H,10-11H2/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOHDHOOPJRTA-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178408-27-0 | |
Record name | Piperazinone, 3-(2-(4-chlorophenyl)-2-oxoethylidene)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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